REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[C:7](O)[CH:6]=[C:5]([C:10]([F:13])([F:12])[F:11])[N:4]=1.P(Br)(Br)[Br:17]>C(Cl)Cl>[Br:17][C:7]1[CH:8]=[C:3]([C:2]([F:15])([F:14])[F:1])[N:4]=[C:5]([C:10]([F:13])([F:12])[F:11])[CH:6]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NC(=CC(=C1)O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated 15 min. at 140°-150° C. and 90 min. at 160°-170° C
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |